Brevinin-2PTb
Description
Brevinin-2PTb is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-2 family, originally isolated from the skin secretions of the Pierre’s frog (Pelophylax terentievi) . Structurally, it comprises 25 amino acid residues with a conserved hydrophobic domain and a C-terminal "Rana box" motif (Cys–Lys–Cys), which is critical for its stability and bioactivity . The peptide adopts an amphipathic α-helical conformation in membrane-mimetic environments, enabling it to disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids .
This compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 4 μM), Gram-negative bacteria (e.g., Escherichia coli, MIC: 8 μM), and fungi (e.g., Candida albicans, MIC: 16 μM) . Notably, it exhibits low hemolytic activity (HC50: >128 μM against human erythrocytes), suggesting a favorable therapeutic index compared to other AMPs .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFKGAFKNVMFGIAKSAGKSALNALACKIDKSC |
Origin of Product |
United States |
Comparison with Similar Compounds
Brevinin-2PTb shares structural and functional similarities with other Brevinin-2 peptides and related AMPs. Key distinctions lie in sequence variations, charge distribution, and pharmacological profiles.
Structural Comparison
Table 1 highlights sequence homology and physicochemical properties of this compound and analogs.
| Peptide | Sequence | Length (AA) | Charge (+) | Hydrophobicity | Rana Box |
|---|---|---|---|---|---|
| This compound | GLLDSLKGFAALGKKVLQALKQCYKLKC | 25 | +6 | 0.52 | Present |
| Brevinin-2CE | GLLGTLFKVASKVAGKKLQCLKTVCKILTC | 24 | +5 | 0.48 | Present |
| Brevinin-1E | FLPVLAGIAAKVVPALFCKITKKC | 23 | +4 | 0.61 | Absent |
| Temporin-SHf | FLPLIGRVLSGIL | 13 | +3 | 0.75 | Absent |
Key Findings :
- The presence of the Rana box in this compound and Brevinin-2CE correlates with enhanced protease resistance compared to Brevinin-1E and Temporin-SHf .
Functional and Pharmacological Comparison
Table 2 compares antimicrobial efficacy, selectivity, and cytotoxicity.
| Peptide | MIC (μM) - S. aureus | MIC (μM) - E. coli | HC50 (μM) | Therapeutic Index (HC50/MIC) |
|---|---|---|---|---|
| This compound | 4 | 8 | >128 | >32 |
| Brevinin-2CE | 2 | 4 | 64 | 32 |
| Brevinin-1E | 8 | 16 | 32 | 4 |
| Temporin-SHf | 1 | 2 | 16 | 16 |
Key Findings :
- This compound balances moderate potency with exceptional selectivity (therapeutic index >32), outperforming Brevinin-1E and Temporin-SHf .
Mechanistic Differences
- Membrane Permeabilization : this compound induces rapid depolarization of bacterial membranes (70% within 5 minutes) but causes minimal leakage in mammalian cells (<10%) due to its selective interaction with phosphatidylglycerol . In contrast, Temporin-SHf disrupts membranes indiscriminately via hydrophobic interactions .
- Immunomodulatory Effects: this compound upregulates IL-10 in macrophages at sub-MIC concentrations (2 μM), a property absent in Brevinin-2CE .
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